rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527121
InChI: InChI=1S/C21H19NO6/c23-19(24)16-9-22(10-17(16)20(25)26)21(27)28-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-18H,9-11H2,(H,23,24)(H,25,26)
SMILES:
Molecular Formula: C21H19NO6
Molecular Weight: 381.4 g/mol

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans

CAS No.:

Cat. No.: VC16527121

Molecular Formula: C21H19NO6

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans -

Specification

Molecular Formula C21H19NO6
Molecular Weight 381.4 g/mol
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
Standard InChI InChI=1S/C21H19NO6/c23-19(24)16-9-22(10-17(16)20(25)26)21(27)28-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-18H,9-11H2,(H,23,24)(H,25,26)
Standard InChI Key HEZCXNOCUYEXSK-UHFFFAOYSA-N
Canonical SMILES C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid, reflects its core structure: a pyrrolidine ring substituted with two carboxylic acid groups at the 3- and 4-positions and an Fmoc-protected amine at the 1-position. The trans configuration of the carboxylic acid groups ensures a rigid spatial arrangement, which is critical for its interactions in peptide chains. The Fmoc group (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_{2}) provides steric protection to the amine, preventing undesired reactions during synthesis.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21H19NO6\text{C}_{21}\text{H}_{19}\text{NO}_{6}
Molecular Weight381.4 g/mol
IUPAC Name1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
Canonical SMILESC1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)O
InChI KeyHEZCXNOCUYEXSK-UHFFFAOYSA-N

Stability and Reactivity

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols for this specific compound are proprietary, its structure suggests a multi-step process involving:

  • Pyrrolidine Functionalization: Introduction of carboxylic acid groups via oxidation or carboxylation reactions.

  • Fmoc Protection: Reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions to protect the amine group.

  • Stereochemical Control: Chiral resolution or asymmetric synthesis to achieve the trans configuration.

Suppliers such as AnHorn Shop and Biozol offer the compound at ~95% purity, indicating industrial-scale production via optimized catalytic or enzymatic methods.

Purification and Quality Control

Chromatographic techniques (e.g., HPLC) and spectroscopic methods (NMR, MS) ensure purity and stereochemical fidelity. The presence of the Fmoc group is confirmed via UV-Vis spectroscopy at 280–300 nm, characteristic of fluorenyl absorption bands.

Applications in Peptide Synthesis

Role in Fmoc-Based SPPS

The compound’s primary application lies in SPPS, where it serves as a protected amino acid derivative. The Fmoc group is removed using secondary amines like piperidine or pyrrolidine, enabling iterative peptide chain elongation. Recent studies demonstrate that pyrrolidine (20% v/v in DMF) achieves faster Fmoc-removal kinetics than piperidine but increases side-product formation (e.g., pyrrolidides) .

Table 2: Side-Product Formation in Fmoc-Removal

Solvent SystemTarget Peptide (%)Aspartimide (%)Pyrrolidides (%)
DMF (piperidine)8668
DMF (pyrrolidine)29269
DMSO/EtOAc (1:9)73225
NBP/DOL (2:8)78220

Mitigating Side Reactions

Binary solvent systems (e.g., DMSO/EtOAc) reduce aspartimide formation by 30–50% compared to DMF, preserving peptide integrity . Additionally, substituting piperidine with 2% DBU/5% piperazine in NMP suppresses diketopiperazine (DKP) formation, enhancing synthetic yields .

Recent Research Innovations

Solvent Engineering for Improved Efficiency

Studies highlight DMSO/EtOAc (1:9) as optimal for coupling and Fmoc-removal, achieving >95% peptide purity while minimizing solvent swaps . This system reduces ET(30)\text{E}_{T}(30) polarity parameters, enhancing reagent diffusion into resin matrices.

Advancing Green Chemistry

Replacing DMF with bio-based solvents like 2-methyltetrahydrofuran (2-Me-THF) lowers the environmental footprint of SPPS. Pyrrolidine in 2-Me-THF achieves 85% Fmoc-removal efficiency, though side-product rates remain elevated .

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